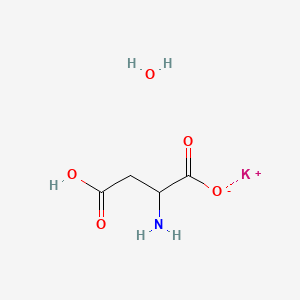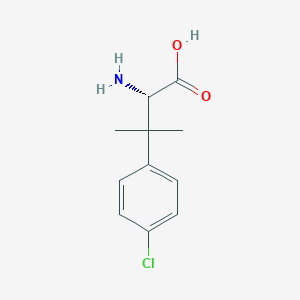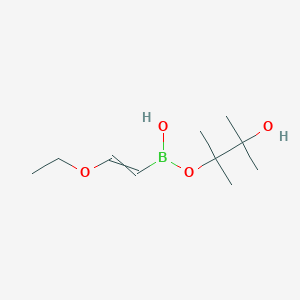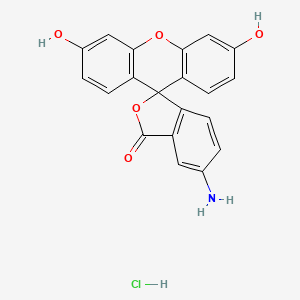
Fluoresceinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoresceinamine hydrochloride is a fluorescent dye widely used in various scientific fields. It is known for its ability to react with primary amines to form highly fluorescent products, making it a valuable tool in biochemical assays and imaging techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluoresceinamine hydrochloride can be synthesized through the reaction of fluorescein with ammonia or primary amines under acidic conditions. The reaction typically involves dissolving fluorescein in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding the amine reagent. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by precipitation or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving multiple steps of crystallization and filtration to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoresceinamine hydrochloride primarily undergoes substitution reactions with primary amines. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
The most common reagents used in reactions with this compound are primary amines, which react under mild acidic conditions. Other reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound are fluorescent derivatives, which are used in various analytical and diagnostic applications. These products exhibit strong fluorescence, making them ideal for use in imaging and detection techniques.
Wissenschaftliche Forschungsanwendungen
Fluoresceinamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting primary amines and peptides.
Biology: Employed in cell labeling and tracking studies, as well as in the detection of biomolecules.
Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography and in the detection of corneal injuries.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Wirkmechanismus
The mechanism of action of fluoresceinamine hydrochloride involves its reaction with primary amines to form a fluorescent product. This reaction is highly specific and occurs rapidly under mild conditions. The fluorescent product can then be detected using fluorescence spectroscopy, providing a sensitive and accurate means of quantifying amines and peptides.
Vergleich Mit ähnlichen Verbindungen
Fluoresceinamine hydrochloride is unique in its high fluorescence intensity and specificity for primary amines. Similar compounds include:
Fluorescein: A widely used fluorescent dye with similar properties but less specificity for primary amines.
Dansyl chloride: Another fluorescent reagent used for labeling amines, but with different spectral properties.
Naphthalene-2,3-dicarboxaldehyde (NDA): A reagent that reacts with amines to form fluorescent products, but with different excitation and emission wavelengths.
This compound stands out due to its high sensitivity and rapid reaction kinetics, making it a preferred choice for many analytical applications.
Eigenschaften
Molekularformel |
C20H14ClNO5 |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,22-23H,21H2;1H |
InChI-Schlüssel |
JXYVAORZOSVYTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



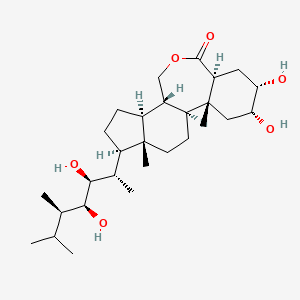


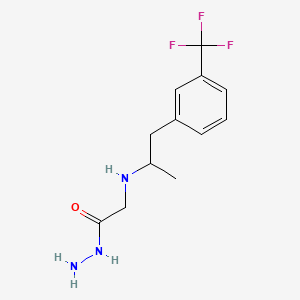
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
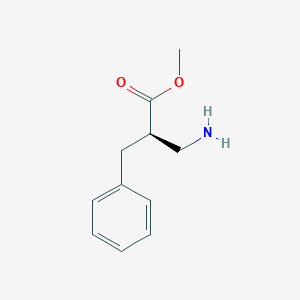
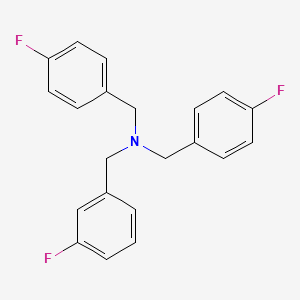

![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
